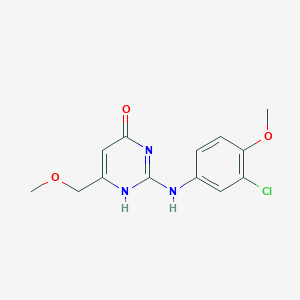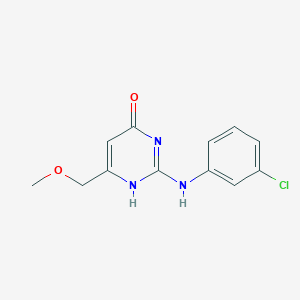
2-(3-chloro-4-fluoroanilino)-6-phenyl-1H-pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound identified as “2-(3-chloro-4-fluoroanilino)-6-phenyl-1H-pyrimidin-4-one” is a chemical entity with significant potential in various fields of scientific research. This compound is known for its unique chemical structure and properties, which make it a subject of interest in both academic and industrial research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-chloro-4-fluoroanilino)-6-phenyl-1H-pyrimidin-4-one involves a series of chemical reactions that require specific conditions to achieve the desired product. The synthetic route typically includes the use of high-purity reagents and controlled reaction environments to ensure the formation of the compound with minimal impurities. The reaction conditions often involve precise temperature control, pH adjustments, and the use of catalysts to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using advanced chemical engineering techniques. This involves the use of large-scale reactors, continuous flow systems, and automated control systems to maintain consistent quality and yield. The industrial production methods are designed to optimize the efficiency of the synthesis process while ensuring compliance with safety and environmental regulations.
化学反应分析
Types of Reactions: 2-(3-chloro-4-fluoroanilino)-6-phenyl-1H-pyrimidin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the compound to enhance its properties or to produce derivatives with specific functionalities.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to increase the reaction rate and selectivity.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can result in the formation of substituted compounds with different functional groups.
科学研究应用
2-(3-chloro-4-fluoroanilino)-6-phenyl-1H-pyrimidin-4-one has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology, it is studied for its potential biological activity and interactions with biomolecules. In medicine, this compound is investigated for its therapeutic potential in treating various diseases. In industry, it is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(3-chloro-4-fluoroanilino)-6-phenyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways within biological systems. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular processes and physiological responses, which are the basis for its potential therapeutic effects.
属性
IUPAC Name |
2-(3-chloro-4-fluoroanilino)-6-phenyl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3O/c17-12-8-11(6-7-13(12)18)19-16-20-14(9-15(22)21-16)10-4-2-1-3-5-10/h1-9H,(H2,19,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWGJRUZKMVRNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N=C(N2)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=O)N=C(N2)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{[(Quinazolin-4-yl)amino]methyl}benzene-1-sulfonamide](/img/structure/B7851862.png)
![2-[(6-Bromoquinazolin-4-yl)amino]-2-methylpropan-1-ol](/img/structure/B7851869.png)
![1-(2-fluorophenyl)-N,3-dimethylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7851883.png)

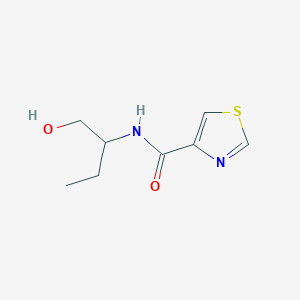
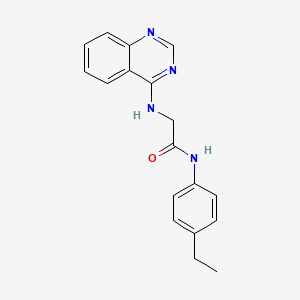
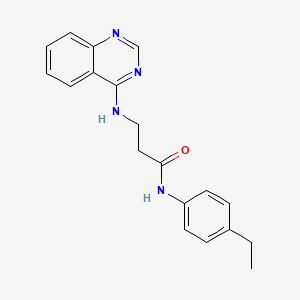
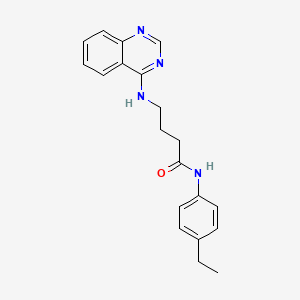
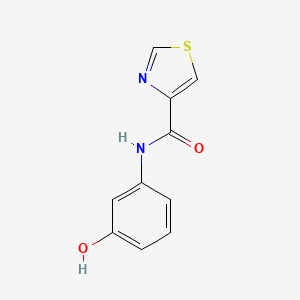
![2-[4-chloro-3-(trifluoromethyl)anilino]-6-(methoxymethyl)-1H-pyrimidin-4-one](/img/structure/B7851927.png)
